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Introduction
The MT-4 cell line, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, is

highly susceptible to infection with Human Immunodeficiency Virus type 1 (HIV-1). This

characteristic makes MT-4 cells a valuable in vitro model for studying HIV-1 replication,

screening antiviral compounds, and investigating viral pathogenesis. Their rapid and robust

replication of the virus allows for the convenient monitoring of infection kinetics through various

assays, most commonly by measuring the production of the viral core protein p24. This

document provides a detailed protocol for the infection of MT-4 cells with HIV-1, including cell

culture, virus propagation, infection procedures, and methods for quantifying viral replication.

Data Presentation
The following table summarizes key quantitative parameters for the successful infection of MT-
4 cells with HIV-1. These values are derived from established protocols and scientific literature

and may require optimization for specific experimental conditions.
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Parameter Value Unit Notes

Cell Culture

Seeding Density 2 x 10^5 - 4 x 10^5 cells/mL
For routine cell culture

maintenance.

Passaging Every 2-3 days -

When cell density

reaches 1 x 10^6

cells/mL.

Infection

Cell Density for

Infection
1 x 10^6 cells/mL

Optimal density for

efficient infection.

Multiplicity of Infection

(MOI)
0.1 - 1 -

A range commonly

used for kinetic

studies. Higher MOIs

can be used for

specific applications.

Virus Inoculum (p24) 5 - 125 ng/10^6 cells

As an alternative to

MOI, the amount of

virus can be

standardized by p24

antigen concentration.

[1]

Incubation Time

(Infection)
2 - 4 hours

Initial period for virus

adsorption to the cells.

Post-Infection

Monitoring

Peak p24 Production 2 - 4 days post-infection

Typical timeframe for

peak viral replication

with wild-type HIV-1.

[2]

Supernatant Harvest Every 1-2 days - For time-course

analysis of p24
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production.

Experimental Protocols
Materials and Reagents

MT-4 cells

HIV-1 stock (e.g., NL4-3 strain)

Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum

(FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Phosphate Buffered Saline (PBS), pH 7.4

Trypan Blue solution (0.4%)

96-well, 24-well, or 6-well cell culture plates

Sterile centrifuge tubes (15 mL and 50 mL)

HIV-1 p24 Antigen ELISA kit

Biosafety cabinet (Class II)

CO2 incubator (37°C, 5% CO2)

Centrifuge

Microplate reader

MT-4 Cell Culture and Maintenance
Culture MT-4 cells in complete RPMI-1640 medium in a T-75 flask.

Incubate at 37°C in a humidified atmosphere with 5% CO2.

Monitor cell density and viability daily using a hemocytometer and Trypan Blue exclusion.
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Maintain the cell culture by passaging every 2-3 days. To passage, determine the cell density

and dilute the cell suspension with fresh complete RPMI-1640 medium to a final density of 2

x 10^5 to 4 x 10^5 cells/mL.

HIV-1 Virus Stock Preparation and Titration
Propagate HIV-1 stocks by infecting a permissive T-cell line (e.g., MT-4 or Jurkat) with a

known amount of virus.

Harvest the culture supernatant when p24 antigen levels are high (typically 3-5 days post-

infection).

Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

Aliquot the virus-containing supernatant and store at -80°C.

Determine the virus titer of the stock. This can be expressed as Tissue Culture Infectious

Dose 50 (TCID50)/mL or as p24 antigen concentration (ng/mL) using a commercial HIV-1

p24 Antigen ELISA kit.

Infection of MT-4 Cells with HIV-1
On the day of infection, harvest exponentially growing MT-4 cells by centrifugation at 200 x g

for 5 minutes.

Resuspend the cell pellet in fresh complete RPMI-1640 medium and determine the cell

density and viability.

Prepare a cell suspension at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

Seed the cells into the desired culture plate (e.g., for a 24-well plate, add 500 µL of the cell

suspension per well, which corresponds to 5 x 10^5 cells).

Dilute the HIV-1 virus stock in complete RPMI-1640 medium to achieve the desired

Multiplicity of Infection (MOI) or p24 concentration.

Add the diluted virus to the cell suspension. The final volume in each well should be kept

consistent. For example, add 50 µL of the diluted virus to each well of a 24-well plate.
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Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for virus adsorption.

After the incubation period, wash the cells to remove the unbound virus. Centrifuge the plate

at 200 x g for 5 minutes, carefully aspirate the supernatant, and resuspend the cells in fresh

complete RPMI-1640 medium. Repeat this washing step twice.

After the final wash, resuspend the cells in fresh complete RPMI-1640 medium at a density

of 5 x 10^5 cells/mL and culture in the incubator.

At desired time points (e.g., 1, 2, 3, 4, and 5 days post-infection), collect an aliquot of the

culture supernatant for p24 antigen analysis. Centrifuge the collected samples to pellet any

cells and store the cell-free supernatant at -80°C until analysis.

Quantification of HIV-1 Replication by p24 Antigen
ELISA

Thaw the collected supernatant samples.

Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.

Briefly, this involves adding the supernatant samples and p24 standards to a microplate pre-

coated with anti-p24 antibodies, followed by incubation with a biotinylated anti-p24 antibody

and then a streptavidin-HRP conjugate.

After adding the substrate, the color development is stopped, and the absorbance is read at

450 nm using a microplate reader.

Calculate the concentration of p24 in the samples by comparing their absorbance values to

the standard curve.

Mandatory Visualizations
Experimental Workflow
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Caption: Experimental workflow for the infection of MT-4 cells with HIV-1.
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Caption: Simplified overview of the HIV-1 life cycle in a host T-cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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